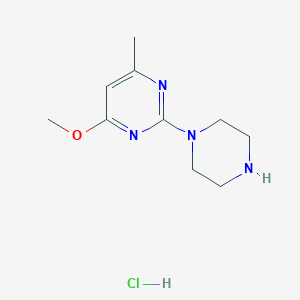

4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-6-methyl-2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-8-7-9(15-2)13-10(12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORNIPAHBMTRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with a piperazine derivative under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids, aldehydes, or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and as a reagent in various chemical reactions. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride exerts its effects depends on its specific use. In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Position 4 Modifications

- 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 879215-72-2): Differs by lacking the 6-methyl group. Molecular weight: 220.68 g/mol (estimated).

- 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 203519-89-5):

Position 6 Modifications

- 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine (CAS: 1417789-39-9):

- 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride (): Ethoxy replaces methoxy at position 4. Molecular weight: 226.71 g/mol (estimated).

Piperazine Modifications

- 2-Chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine (Patent EP 2 402 347 A1): Incorporates a thieno-pyrimidine fused ring and a morpholino group. Molecular weight: 534.3 g/mol (MS data). The fused ring system and morpholino group enhance planar rigidity and hydrogen-bonding capacity, likely improving target affinity but reducing synthetic accessibility .

- 5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione (Compound I in ):

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility | Key Substituents |

|---|---|---|---|---|

| Target Compound | 244.72 | 1.2–1.8 | High (HCl salt) | 4-OCH₃, 6-CH₃, 2-piperazine |

| 4-Chloro-6-(piperazin-1-yl)pyrimidine | 235.11 | 0.8–1.4 | Moderate | 4-Cl, 6-piperazine |

| 4-Ethoxy-6-methyl analog | 226.71 | 2.0–2.5 | Low | 4-OCH₂CH₃, 6-CH₃, 2-piperazine |

| Thieno-pyrimidine derivative | 534.3 | 3.5–4.0 | Very Low | Fused thieno ring, morpholino |

- logP Trends : Methoxy and methyl groups in the target compound balance hydrophilicity and lipophilicity, whereas chloro and ethoxy substituents shift logP significantly .

- Solubility: Hydrochloride salts generally improve solubility, but bulky substituents (e.g., thieno rings) counteract this effect .

Biological Activity

4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride, with the CAS number 1196145-45-5, is a pyrimidine derivative characterized by a methoxy group and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula for this compound is C10H17ClN4O. Its structure can be represented as follows:

This compound is typically synthesized through the reaction of 4-methoxypyrimidine with piperazine, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Research indicates that similar compounds have shown inhibitory effects on butyrylcholinesterase (BuChE), which plays a significant role in neurotransmission and may be implicated in neurodegenerative diseases. The inhibition of BuChE can lead to enhanced cholinergic signaling, potentially providing therapeutic benefits in conditions such as Alzheimer's disease.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways, although detailed studies are required to elucidate the specific molecular targets involved .

Study on Neuroprotective Effects

A study conducted on neuroprotective effects highlighted that this compound could mitigate oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels in neuronal cell cultures, indicating its potential as a neuroprotective agent .

Structure–Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications to the piperazine ring could enhance biological activity. For instance, substituents on the piperazine nitrogen were found to significantly influence both potency and selectivity against various biological targets .

| Compound Variant | IC50 (µM) | Biological Target |

|---|---|---|

| Base Compound | 15 | Butyrylcholinesterase |

| Piperazine-NH2 | 5 | Cancer Cell Apoptosis |

| Piperazine-OCH3 | 10 | Antimicrobial Activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key parameters include maintaining an inert atmosphere (e.g., nitrogen), controlling reflux temperatures (e.g., 80–100°C), and using polar aprotic solvents like dimethylformamide (DMF) . Reaction progress is monitored via thin-layer chromatography (TLC), with final purification achieved through recrystallization or column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrimidine to piperazine derivatives) and pH adjustments to minimize side reactions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the substitution pattern on the pyrimidine ring and piperazine moiety. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity (>95%). Differential scanning calorimetry (DSC) or melting point analysis ensures crystallinity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodology : Cross-validate data using orthogonal techniques. For example, reconcile conflicting solubility data by testing the compound in buffered solutions (pH 1.2–7.4) and using UV spectrophotometry. Stability studies under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis can resolve degradation pathway contradictions .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Methodology : Conduct in vitro enzyme inhibition assays (e.g., kinase or receptor binding studies) with IC₅₀ calculations. Use radiolabeled analogs for autoradiography to map tissue distribution. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How are computational models integrated with experimental data to predict reactivity or metabolite profiles?

- Methodology : Density functional theory (DFT) calculations predict electrophilic sites for derivatization. Metabolite profiling uses LC-MS/MS with collision-induced dissociation (CID) to identify oxidation or demethylation products. Comparative studies with analogs (e.g., 4-ethoxy derivatives) reveal structure-reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.